4,5-Diethylphthalic acid
Overview
Description
4,5-Diethylphthalic acid is an organic compound belonging to the phthalic acid family. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 4 and 5 positions. The molecular formula of this compound is C12H14O4, and it has a molecular weight of 222.24 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4,5-Diethyl-phthalic acid, also known as diethyl phthalate (DEP), is a phthalate ester . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . One of the primary targets of DEP is the Aryl hydrocarbon receptor , which plays a crucial role in transcription regulation .
Mode of Action
DEP is an endocrine-disrupting chemical that can induce neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . DEP can alter the development and function of hormone-dependent structures within the nervous system .
Biochemical Pathways
DEP is metabolized through a series of biochemical reactions. The proposed metabolic pathway for DEP biodegradation involves hydrolysis to produce DEP through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage . DEP also affects nitrogen metabolism in organisms like Saccharomyces cerevisiae .
Pharmacokinetics
Following oral administration of DEP to mice and rats, the majority of the administered dose was excreted in the urine (82%) within 24 hours post-dosing . This indicates that DEP has a relatively short half-life in the body and is rapidly metabolized and excreted.
Result of Action
The molecular and cellular effects of DEP’s action are significant. It has been reported to elicit teratogenic effects . DEP can also inhibit the growth of yeast cells by affecting nitrogen metabolism . Moreover, DEP has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
DEP is a pervasive environmental contaminant due to its widespread applications . It can contaminate almost every aspect of the environment as it migrates or emits over the whole life cycle of a product containing phthalates, from production to disposal . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of DEP .
Biochemical Analysis
Biochemical Properties
4,5-Diethyl-phthalic acid, like other phthalates, is known to undergo biodegradation by microorganisms . The proposed metabolic pathway for its biodegradation involves hydrolysis to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .
Cellular Effects
They can also cause histopathological changes in internal organs and affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid .
Molecular Mechanism
It is known that phthalates can act as endocrine disruptors and cause moderate reproductive and developmental toxicities . The mechanism of action likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
They can cause changes in methylation patterns of genes, leading to changes in gene expression over time .
Dosage Effects in Animal Models
The effects of phthalates depend mainly on route, strain, and dose dependency of the test species .
Metabolic Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
Phthalates are known to leach into the environment and enter the human body by dermal absorption, ingestion, or inhalation .
Subcellular Localization
The prediction of subcellular localization sites of proteins from their amino acid sequences has remained to be an important field in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Diethylphthalic acid can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with ethanol in the presence of a strong acid catalyst . The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using phthalic anhydride and ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The use of strong acid catalysts, such as sulfuric acid, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalic acids .
Scientific Research Applications
4,5-Diethylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate: Similar in structure but lacks the ethyl groups at the 4 and 5 positions.
Dimethyl phthalate: Contains methyl groups instead of ethyl groups.
Phthalic acid: The parent compound without any alkyl substitutions.
Uniqueness
4,5-Diethylphthalic acid is unique due to the presence of ethyl groups at the 4 and 5 positions, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other phthalic acid derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
4,5-diethylphthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-7-5-9(11(13)14)10(12(15)16)6-8(7)4-2/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRDQJBFUACFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1CC)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276405 | |
Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137023-78-0 | |
Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137023-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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